Bgugaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

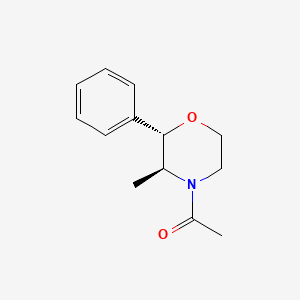

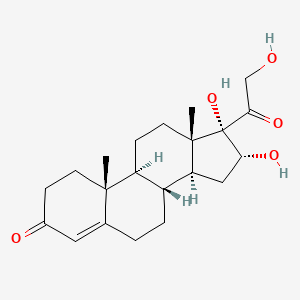

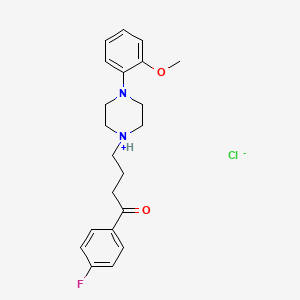

Bgugaine is a natural product found in Arisarum vulgare with data available.

Wissenschaftliche Forschungsanwendungen

Toxicity in Liver Cell Cultures

Bgugaine, a pyrrolidine alkaloid extracted from Arisarum vulgare, demonstrates significant hepatotoxicity in rat and human liver cell cultures. It causes cytotoxic effects, including increased LDH release, decreased MTT reduction, and higher MDA production. DNA damage was also observed, suggesting its involvement in toxic symptoms following consumption of Arisarum vulgare tubers (Rakba et al., 1999).

Quorum Sensing Inhibitor

Synthesized norbgugaine, a derivative of bgugaine, has been shown to inhibit quorum sensing mediated virulence factors in Pseudomonas aeruginosa. It significantly reduced swarming motility and biofilm formation, highlighting its potential as a quorum sensing inhibitor (Majik et al., 2013).

Antibiotic and Antifungal Properties

Bgugaine exhibits inhibitory effects on the growth of Gram-positive bacteria, yeasts, and some filamentous fungi, displaying both antibiotic and antifungal properties (Melhaoui et al., 1993).

Cytotoxic Effect on Fibroblasts

Studies on the cytotoxic effect and electrophysiological activity of (S)-bgugaine against MRC-5 fibroblasts have shown a reduction in outward potassic current, indicating its potential cytotoxicity at certain concentrations (Lamkadem et al., 2000).

Anti-cancer Potential

Bgugaine has shown significant cytotoxic activity against murine mastocytoma and human laryngeal carcinoma cell lines. The concentrations required to induce 50% lysis (IC50) for R-bgugaine and S-bgugaine were determined, indicating their potential as anti-cancer agents (Benamar et al., 2009).

Electrophysiologic Activity

(R)-bgugaine has been studied for its electrophysiological effects against MRC-5 fibroblasts, showing activation of outward potassium current at certain concentrations. This study provides insights into the compound's cellular impact (Lamkadem et al., 2001).

Synthesis and DNA Affinity

Research on the enantioselective synthesis of bgugaine, its derivatives, and their DNA affinity, offers valuable insights into their chemical properties and interactions at the molecular level. These findings contribute to a deeper understanding of bgugaine's biological activity (Enders & Thiebes, 2000); (Melhaoui & Belouali, 1998).

Catalytic Synthesis

Advancements in the catalytic asymmetric synthesis of bgugaine highlight the evolving methods in organic chemistry to produce this alkaloid more efficiently, which can further aid in its pharmacological research (Maddocks & Clarke, 2020).

Eigenschaften

Produktname |

Bgugaine |

|---|---|

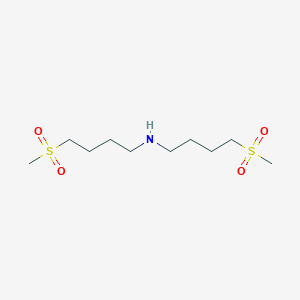

Molekularformel |

C19H39N |

Molekulargewicht |

281.5 g/mol |

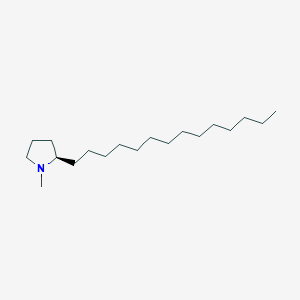

IUPAC-Name |

(2R)-1-methyl-2-tetradecylpyrrolidine |

InChI |

InChI=1S/C19H39N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(19)2/h19H,3-18H2,1-2H3/t19-/m1/s1 |

InChI-Schlüssel |

NCSCAOYXUUEXIP-LJQANCHMSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@@H]1CCCN1C |

SMILES |

CCCCCCCCCCCCCCC1CCCN1C |

Kanonische SMILES |

CCCCCCCCCCCCCCC1CCCN1C |

Synonyme |

bgugaine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)

![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)